Cobalt trimellitate

描述

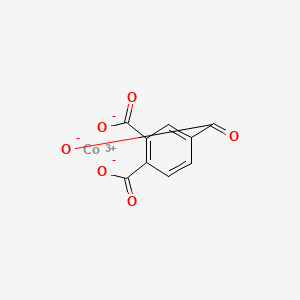

Cobalt trimellitate is a coordination compound formed by cobalt ions (Co²⁺ or Co³⁺) and trimellitic acid (benzene-1,2,4-tricarboxylic acid). Such coordination polymers often exhibit tunable porosity, magnetic properties, or catalytic activity, though specific data on this compound remains sparse in the literature reviewed here .

属性

CAS 编号 |

67801-57-4 |

|---|---|

分子式 |

C9H3CoO6 |

分子量 |

266.05 g/mol |

IUPAC 名称 |

benzene-1,2,4-tricarboxylate;cobalt(3+) |

InChI |

InChI=1S/C9H6O6.Co/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15);/q;+3/p-3 |

InChI 键 |

GDWUHSCXHVYDID-UHFFFAOYSA-K |

SMILES |

C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Co+3] |

规范 SMILES |

C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Co+3] |

其他CAS编号 |

67801-57-4 |

相关CAS编号 |

528-44-9 (Parent) |

产品来源 |

United States |

化学反应分析

Thermal Decomposition

Cobalt tricarboxylates exhibit stability up to 300°C, beyond which they decompose:

-

Weight Loss Stages :

For cobalt phthalocyanine-trimellitate hybrids, thermogravimetric analysis (TGA) shows 15% mass loss below 150°C (water) and major decomposition at 420°C .

Protonation/Deprotonation:

-

In acidic media (pH < 3), carboxylate groups protonate, destabilizing the framework:

. -

In basic conditions, hydroxide ions displace carboxylate ligands, forming cobalt hydroxides:

.

Carbonate Displacement:

Adding carbonate ions precipitates cobalt carbonate:

.

Redox Behavior

Cobalt trimellitate participates in electron-transfer reactions due to Co(II)/Co(III) redox activity:

-

Oxidation : In the presence of H₂O₂ or O₂, Co(II) oxidizes to Co(III), altering coordination geometry (octahedral → tetrahedral):

.

This is evidenced by color shifts from pink (Co²⁺) to brown (Co³⁺) . -

Electrocatalysis : Cobalt-trimellitate-modified electrodes show mediated oxidation of ascorbic acid (AA) and dopamine (DA) with peak potentials at +0.25 V and +0.45 V (vs. Ag/AgCl), respectively .

Ligand Exchange Reactions

Trimellitate ligands are displaced by stronger-field ligands:

-

Halides : Iodide ions (I⁻) coordinate preferentially over carboxylates, inducing thermochromic shifts from pink (octahedral Co²⁺) to blue (tetrahedral Co²⁺) .

Stability and Environmental Reactivity

相似化合物的比较

Comparison with Metal-Trimellitate Coordination Polymers

Table 1: Structural and Functional Comparison of Metal Trimellitates

Key Differences :

- Sodium Trimellitate : Exhibits aggregation-induced RTP when immobilized in CaCO₃, with cellulose trimellitate derivatives showing enhanced phosphorescence due to hydrogen-bonding networks .

- Calcium Trimellitate: Forms rigid 3D networks with tunable fluorescence, influenced by auxiliary ligands (e.g., N-donor species) .

- This compound : Hypothesized to exhibit redox activity or magnetism due to cobalt’s variable oxidation states, though experimental data is lacking in the provided sources.

Comparison with Organic Trimellitate Esters

Organic trimellitate esters, such as trioctyl trimellitate (TOTM) and tridecyl trimellitate, are widely used as plasticizers and emollients.

Table 2: Functional Comparison of Organic Trimellitates

Key Differences :

- TOTM : Dominates the plasticizer market due to its compatibility with PVC and resistance to migration . Market reports project growth in automotive and construction sectors .

- Tridecyl Trimellitate: Used in cosmetics for its skin-softening properties, with a NOAEL of 300 mg/kg/day in toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。